2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride
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Overview
Description
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride is an organic compound with the molecular formula C13H13ClO. It is a derivative of biphenyl, where the biphenyl core is partially hydrogenated and substituted with a carbonyl chloride group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride typically involves the following steps:
Hydrogenation of Biphenyl: Biphenyl is partially hydrogenated to form 2,3,4,5-tetrahydro-1,1’-biphenyl. This reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Introduction of Carbonyl Chloride Group: The tetrahydro-biphenyl derivative is then reacted with phosgene (COCl2) to introduce the carbonyl chloride group. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the carbonyl chloride.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride may involve continuous flow reactors to ensure efficient hydrogenation and chlorination processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The tetrahydro-biphenyl core can be oxidized to form biphenyl derivatives with various functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, dichloromethane), room temperature.
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Aldehydes, Alcohols: Formed from reduction reactions.
Oxidized Biphenyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride depends on its chemical reactivity. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent modification or non-covalent interactions, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride.
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-amine: Similar structure but with an amine group instead of a carbonyl chloride.
Uniqueness
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride is unique due to the presence of the reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
88522-07-0 |
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Molecular Formula |
C13H13ClO |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
4-phenylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C13H13ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,12H,7-9H2 |
InChI Key |
RWPZCUHEGULKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C(=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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